Tizoxanide Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

Tizoxanide Sulfate, the active metabolite of Nitazoxanide, has a broad-spectrum anti-infective effect against various pathogens, including protozoa, helminths, anaerobic and microaerophilic bacteria, and viruses . It has been identified as a potent inhibitor of NMRAL1 , a protein involved in cellular stress responses.

Mode of Action

The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway .

生化学分析

Biochemical Properties

Tizoxanide Sulfate interacts with various biomolecules in the cell. It has been shown to regulate the PI3K/Akt/mTOR signaling pathway , a crucial biochemical reaction pathway in cells. This interaction influences the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce autophagy in RAW264.7 macrophage cells by inhibiting the PI3K/Akt/mTOR signaling pathway . It also has a broad antimicrobial effect, lowering cell metabolism and RNA processing and modification .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. A validated LC-MS/MS analytical method capable of quantifying this compound in multiple matrices has shown minimal impact of matrix effects. The validated assay was linear from 15.6 ng/mL to 1000 ng/mL .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Transport and Distribution

Sulfate is taken up in an active process usually against a concentration gradient across the plasma membrane of root cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Rna localization, a related concept, is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide Sulfate typically involves the hydrolysis of Nitazoxanide. The process begins with the reaction of Nitazoxanide with aqueous hydrochloric acid at elevated temperatures (around 50°C), leading to the formation of Tizoxanide. This intermediate is then further reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize impurities .

化学反応の分析

Types of Reactions: Tizoxanide Sulfate undergoes various chemical reactions, including:

Hydrolysis: Conversion of Nitazoxanide to Tizoxanide.

Conjugation: Formation of this compound and Tizoxanide Glucuronide.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of Nitazoxanide.

Sulfuric Acid: Used in the formation of this compound.

Major Products:

Tizoxanide: The primary metabolite formed from the hydrolysis of Nitazoxanide.

This compound: Formed through the conjugation of Tizoxanide with sulfuric acid.

科学的研究の応用

Tizoxanide Sulfate has a broad spectrum of applications in scientific research:

類似化合物との比較

Nitazoxanide: The parent compound from which Tizoxanide is derived.

Tizoxanide Glucuronide: Another metabolite of Nitazoxanide.

Metronidazole: A commonly used antiparasitic agent.

Uniqueness: Tizoxanide Sulfate is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, and anaerobic bacteria. Unlike Metronidazole, this compound retains activity against metronidazole-resistant strains, making it a valuable alternative in cases of resistance .

特性

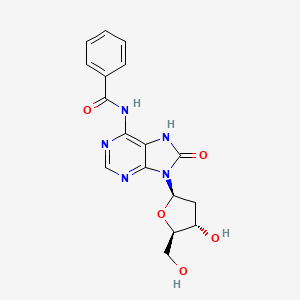

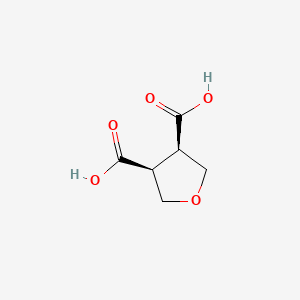

IUPAC Name |

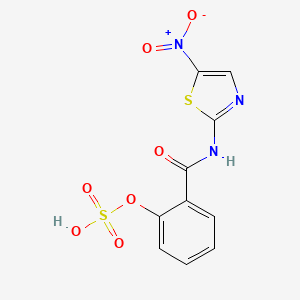

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHKCVYPSCCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。